![molecular formula C15H11FN4O2S B5598137 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

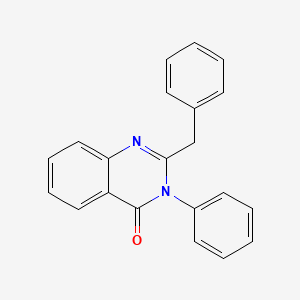

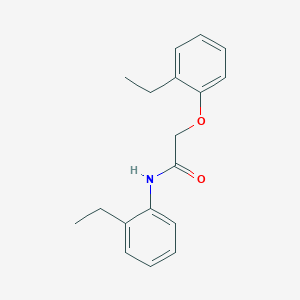

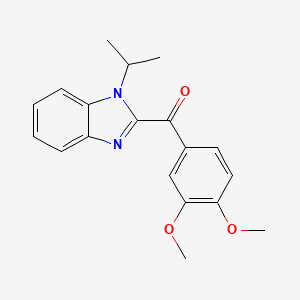

The synthesis of compounds related to "4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide" typically involves condensation reactions with different substituted derivatives. For instance, a study described the synthesis of related compounds by condensation of N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} hydrazine carboxamide with various indole-2,3-dione derivatives in the presence of glacial acetic acid, followed by recrystallization from ethanol (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, like 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, has been characterized using techniques such as NMR, IR, UV/Vis spectroscopy, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding the compound's reactivity and properties (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity in condensation reactions, and their potential as intermediates in the synthesis of more complex molecules. For example, the synthesis routes for fluorinated 2-(4-aminophenyl)benzothiazoles involve modifications to established cyclization processes, highlighting the specific chemical reactivity of fluorinated derivatives in forming potent cytotoxic compounds (I. Hutchinson et al., 2001).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallization behavior of these compounds are integral for understanding their stability and suitability for various applications. The melting points and solubility in different solvents can influence their handling and formulation for experimental and potential industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential for further functionalization, are crucial. These properties are determined by the compound's molecular structure, particularly the presence of reactive sites such as the fluorine atom and the benzimidazole core, which can undergo various chemical transformations.

References

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Benzimidazole, benzoxazole, and benzothiazole derivatives, which include compounds structurally related to 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide, have been studied for their antimicrobial properties. These novel heterocycles demonstrate broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Anticancer Applications

- Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the compound , have shown potent cytotoxic activity in vitro against certain human breast cancer cell lines. This indicates potential applications in anticancer therapy (Hutchinson et al., 2001).

- Compounds with benzimidazole or benzothiazole subunits have exhibited antiproliferative activities against a panel of human cancer cell lines, suggesting their potential as anticancer agents (Cindrić et al., 2017).

Fluorescent Sensors

- Benzimidazole and benzothiazole conjugated Schiff base compounds have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These sensors could be used in various scientific and industrial applications (Suman et al., 2019).

Antiviral Agents

- Fluoroimidazole derivatives, similar to the compound in focus, have been studied for their antiviral activities. This research highlights the potential use of such compounds in developing treatments for viral infections (De Cercq & Luczak, 1975).

Other Applications

- Some compounds structurally similar to 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide have shown potential as inhibitors of polynucleotide biosynthesis and as antimycobacterial agents. These applications could be vital in the fields of molecular biology and infectious disease research (Sathe et al., 2011).

Eigenschaften

IUPAC Name |

4-fluoro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S/c16-9-3-1-8(2-4-9)13(21)20-15(23)17-10-5-6-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYSIXKBZBAECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)

![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)